methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate
Brand Name: Vulcanchem
CAS No.: 185674-97-9
VCID: VC21537141
InChI: InChI=1S/C12H18N2O3S2/c1-7-6-10(17-4)8(2)9(3)11(7)19(15,16)14-12(13)18-5/h6H,1-5H3,(H2,13,14)
SMILES: CC1=CC(=C(C(=C1S(=O)(=O)N=C(N)SC)C)C)OC
Molecular Formula: C12H18N2O3S2
Molecular Weight: 302.4 g/mol

methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate

CAS No.: 185674-97-9

VCID: VC21537141

Molecular Formula: C12H18N2O3S2

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate - 185674-97-9

Description

Overview of the Compound

Methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate is a synthetic organic compound with potential applications in medicinal chemistry and material sciences. The structure incorporates a sulfonamide group, a carbamimidothioate moiety, and a methoxy-substituted aromatic ring. These features suggest its utility in drug design and chemical synthesis.

Synthesis

While specific synthetic routes for this compound are not detailed in the available literature, general methods for synthesizing sulfonamide derivatives involve:

  • Reaction of an amine with a sulfonyl chloride.

  • Introduction of the carbamimidothioate group through thiocarbamoylation.

  • Substitution reactions to introduce methoxy and methyl groups on the aromatic ring.

Applications

Compounds with similar structures are known for their roles in:

  • Pharmaceuticals: Sulfonamide derivatives often exhibit antibacterial, antifungal, or anticancer activities.

  • Material Science: Functionalized aromatic systems can serve as precursors for advanced materials.

Research Findings

Studies on related sulfonamide compounds have demonstrated:

  • Biological Activity: Sulfonamides are effective inhibitors of enzymes like carbonic anhydrase and have been explored for anticancer properties .

  • Chemical Stability: The presence of electron-donating groups (e.g., methoxy) enhances stability under certain conditions .

  • Synthetic Versatility: The compound's structure allows modifications for targeted applications in medicinal chemistry .

Analytical Data

For compounds in this category:

  • NMR Spectroscopy: Used to confirm structural integrity by analyzing proton and carbon environments.

  • FTIR Spectroscopy: Identifies functional groups (e.g., sulfonamide peaks around 1300–1150 cm⁻¹).

  • Mass Spectrometry: Confirms molecular weight and fragmentation patterns.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaApplications
Methyl N-{4-methyl-5-[trimethylphenyl]carbamoyl}-thiazole carbamate C<sub>16</sub>H<sub>19</sub>N<sub>3</sub>O<sub>3</sub>SAntibacterial agents
4-Methoxy-N-methyl-N-(trimethylphenyl)benzenesulfonamide C<sub>17</sub>H<sub>21</sub>NO<sub>3</sub>SEnzyme inhibitors

Future Directions

Research on methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate should focus on:

  • Exploring its biological activity, particularly as an enzyme inhibitor or anticancer agent.

  • Developing derivatives with improved pharmacokinetic properties.

  • Investigating its role as a precursor in material science applications.

This compound represents an intriguing area of study due to its structural complexity and potential versatility in various fields of chemistry and biology.

CAS No. 185674-97-9
Product Name methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate
Molecular Formula C12H18N2O3S2
Molecular Weight 302.4 g/mol
IUPAC Name methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate
Standard InChI InChI=1S/C12H18N2O3S2/c1-7-6-10(17-4)8(2)9(3)11(7)19(15,16)14-12(13)18-5/h6H,1-5H3,(H2,13,14)
Standard InChIKey LCARMRMLFMRMAA-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1S(=O)(=O)N=C(N)SC)C)C)OC
Canonical SMILES CC1=CC(=C(C(=C1S(=O)(=O)N=C(N)SC)C)C)OC
PubChem Compound 9209366
Last Modified Jul 19 2023

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